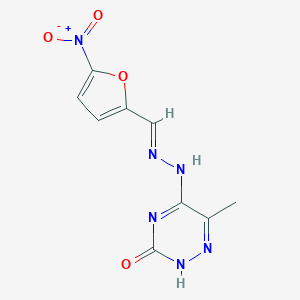![molecular formula C22H30N2O2S B241256 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B241256.png)
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications in various diseases. This compound belongs to the class of kinase inhibitors and has shown promising results in pre-clinical studies.
Mecanismo De Acción
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in the development and function of B cells and other immune cells. By inhibiting BTK, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide can block the activation of B cells and prevent the production of inflammatory cytokines, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In pre-clinical studies, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has been shown to selectively inhibit BTK and reduce the production of inflammatory cytokines, leading to a reduction in disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide in lab experiments is its selectivity for BTK, which allows for a more targeted approach to studying the role of B cells and other immune cells in disease. However, one limitation is that 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide may not be effective in all diseases, as the role of B cells and other immune cells can vary depending on the disease.
Direcciones Futuras
There are several future directions for research on 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide, including:
1. Clinical trials to evaluate the safety and efficacy of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide in humans with various diseases.
2. Further studies to elucidate the mechanism of action of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide and its effects on B cells and other immune cells.
3. Development of new formulations of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide for improved pharmacokinetics and efficacy.
4. Exploration of the potential of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide in combination therapy with other drugs for enhanced therapeutic effects.
In conclusion, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide involves several steps, starting with the reaction of 4-isopropylphenol with 2-bromoethanol to form 2-(4-isopropylphenoxy)ethanol. This intermediate is then reacted with 2-(2-thienyl)acetic acid to form 2-(4-isopropylphenoxy)-N-(2-thienyl)acetamide. Finally, this compound is reacted with piperidine to form the desired product, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In pre-clinical studies, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propiedades
Fórmula molecular |
C22H30N2O2S |
|---|---|
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H30N2O2S/c1-17(2)18-8-10-19(11-9-18)26-16-22(25)23-15-20(21-7-6-14-27-21)24-12-4-3-5-13-24/h6-11,14,17,20H,3-5,12-13,15-16H2,1-2H3,(H,23,25) |
Clave InChI |
TVJCTSJTNYHFJN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)

![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)


![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)

![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)

![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)
